![molecular formula C21H16ClN3OS B2872566 1-(3-chlorophenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)urea CAS No. 288310-18-9](/img/structure/B2872566.png)
1-(3-chlorophenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)urea
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Overview
Description
N-(3-chlorophenyl)-N’-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a urea linkage between a 3-chlorophenyl group and a 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl group, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea typically involves the reaction of 3-chloroaniline with 4-(6-methyl-1,3-benzothiazol-2-yl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the amine group on the isocyanate, leading to the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-N’-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit specific enzymes or interfere with cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N’-phenylurea: Lacks the benzothiazole moiety, making it less complex.
N-(4-chlorophenyl)-N’-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
N-(3-chlorophenyl)-N’-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea is unique due to the presence of both the 3-chlorophenyl and 6-methyl-1,3-benzothiazol-2-yl groups, which confer distinct chemical and biological properties
Biological Activity
1-(3-Chlorophenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, with the CAS number 897621-50-0, is structurally characterized by a urea linkage and thiazole moieties, which are known to contribute to various biological effects.
Chemical Structure and Properties
The molecular formula of this compound is C20H16ClN5O2S2, with a molecular weight of 458.0 g/mol. The presence of chlorine and thiazole rings in its structure suggests potential interactions with biological targets, making it a candidate for further investigation in drug development.
Property | Value |
---|---|
Molecular Formula | C20H16ClN5O2S2 |
Molecular Weight | 458.0 g/mol |
CAS Number | 897621-50-0 |
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This section summarizes the findings from various studies regarding its biological activity.
Anticancer Activity
A significant area of focus has been the anticancer properties of urea derivatives. Studies have shown that compounds containing thiazole rings can inhibit tumor growth effectively. For instance, a related study demonstrated that urea-based derivatives exhibited strong inhibition against various cancer cell lines from the NCI 60 panel, indicating their potential as antineoplastic agents .
In particular, the compound's structural components suggest it may interact with specific protein targets involved in cancer proliferation. Molecular dynamics simulations have indicated that similar compounds can engage in hydrophobic interactions with proteins like Bcl-2, a known regulator of apoptosis .
Antimicrobial Activity
The thiazole moiety is also recognized for its antimicrobial properties. Compounds derived from thiazoles have shown efficacy against various bacterial and fungal strains. For example, related thiazole-containing compounds demonstrated minimal inhibitory concentrations (MICs) that were effective against multiple pathogens .
Case Studies
- Antitumor Efficacy : A study evaluated the cytotoxic effects of several thiazole derivatives on Jurkat T cells and HT-29 colon cancer cells. The results indicated that the presence of electron-withdrawing groups like chlorine significantly enhanced the antiproliferative activity of these compounds .
- Antimicrobial Testing : Another investigation assessed the antimicrobial activity of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that certain substitutions on the thiazole ring improved antibacterial potency, suggesting a structure-activity relationship (SAR) that could be useful for designing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Chlorine Substitution : The presence of chlorine at the para position on the phenyl ring enhances lipophilicity and biological interaction.
- Thiazole Ring : This moiety is crucial for interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.
- Urea Linkage : Urea groups are known to facilitate binding with various enzymes and receptors due to their polar nature.
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3OS/c1-13-5-10-18-19(11-13)27-20(25-18)14-6-8-16(9-7-14)23-21(26)24-17-4-2-3-15(22)12-17/h2-12H,1H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLCCTIVZISKGIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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